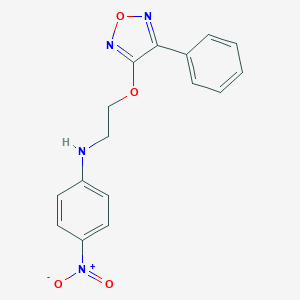
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This compound features a thiazolidine-2,4-dione core with a (3,4-dichlorobenzylidene) substituent, which contributes to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding alkyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the benzylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkyl derivatives of the original compound.
Substitution: Various substituted thiazolidinedione derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. In the case of its antidiabetic activity, the compound is believed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione with potent antidiabetic activity.
Pioglitazone: Known for its use in treating type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the benzylidene ring, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
特性
分子式 |
C10H5Cl2NO2S |
|---|---|
分子量 |
274.12g/mol |
IUPAC名 |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
InChIキー |
DKZRDZSTKOFPLQ-XBXARRHUSA-N |
SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl |
異性体SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416770.png)



![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B416781.png)
![(3E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B416782.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B416784.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-{[(3-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B416786.png)
![4-hydroxy-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide](/img/structure/B416787.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416791.png)
![2,5-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416794.png)

